Chlorophyll
Overview
Description
Chlorophyll is a green pigment found in the chloroplasts of higher plants and in the cells of photosynthetic microorganisms, which is primarily involved in absorbing light energy for photosynthesis . It is a molecule produced by plants, algae, and cyanobacteria which aids in the conversion of light energy into chemical bonds .
Synthesis Analysis
Chlorophyll a fluorescence (ChF) signal analysis has become a widely used and rapid, non-invasive technique to study the photosynthetic process under stress conditions . The Chl biosynthesis pathway in higher plants is complex and is mediated by more than 17 enzymes .Molecular Structure Analysis
The central chemical structure of chlorophyll has a magnesium atom. Also, four nitrogen atoms are found around the magnesium. There is a pyrrole ring structure with four carbons and nitrogen .Chemical Reactions Analysis
Chlorophyll fluorescence analysis is a commonly used technique in plant physiology. The sensitivity of PSII activity to abiotic and biotic factors has made this a key technique not only for understanding the photosynthetic mechanisms but also as a broader indicator of how plants respond to environmental change .Physical And Chemical Properties Analysis
Chlorophyll is a derivative of porphyrin. The central chemical structure of chlorophyll has a magnesium atom. Also, four nitrogen atoms are found around the magnesium. There is a pyrrole ring structure with four carbons and nitrogen .Scientific Research Applications
1. Chlorophyll Fluorescence in Plant Biology and Earth-System Science
Chlorophyll a fluorescence (ChlaF) is pivotal in understanding the biophysics and ecophysiology of photosynthesis, ranging from subcellular to leaf scales. Advances in remote sensing methods have enabled the detection of solar-induced fluorescence (SIF), a variant of ChlaF, across larger scales. This advancement bridges research areas in ecology, ecophysiology, biogeochemistry, agriculture, and forestry, offering insights into photosynthesis and plant health at global scales. However, integrating these advances with existing knowledge in plant physiology requires extensive cross-disciplinary efforts (Porcar‐Castell et al., 2021).
2. Remote Sensing of Terrestrial Chlorophyll Content
Remote sensing techniques have been instrumental in mapping global chlorophyll content, a critical environmental variable. Early works by Kondratyev and others laid the foundation for today's operational global chlorophyll content maps, providing insights into terrestrial ecosystems and their health (Dash, Curran, & Foody, 2009).
3. Monitoring Chlorophyll-a in Seawater
Monitoring Chlorophyll-a, an indicator of water eutrophication and ecological health, is crucial in environmental management. Various methods with distinct advantages and limitations are used for this purpose, suggesting the need for appropriate method selection based on specific monitoring objectives (Zhang, Shi, & Wang, 2020).
4. Chlorophyll Fluorescence in Stress Physiology of Plants
Chlorophyll fluorescence has emerged as a non-invasive tool to study plant responses to environmental stresses like water, heat, salt, and chilling stress. This technique aids in understanding the intricate relationships between fluorescence kinetics and photosynthesis, contributing significantly to stress physiology research in cereal crops (Sayed, 2003).
5. Methodological and Application Advances in Chlorophyll Fluorescence
Chlorophyll fluorescence analysis, as a tool in plant physiology and ecophysiology, has evolved to include new methodologies and applications. Its utility in assessing plant status, photosynthetic efficiency, and response to environmental changes has led to the development of diverse instruments and techniques for fluorescence measurement and interpretation (Maxwell & Johnson, 2000; Murchie & Lawson, 2013).
6. Network Analysis in Chlorophyll Fluorescence Research
Scientometric analysis of co-author and co-cited reference networks in chlorophyll fluorescence research provides a comprehensive view of the field's evolution, trends, and collaborative networks. This analysis helps new researchers understand the field's landscape and its historical and current research directions (Hu et al., 2020).
Safety And Hazards
Chlorophyll is generally considered to be safe and well-tolerated, although proper safety analyses have not been done. According to case reports, oral use has been associated with green-colored stool and increased skin sensitivity to sun exposure (photosensitivity), and topical use may cause dermatitis .
Future Directions
properties
IUPAC Name |
magnesium;methyl (3R,21S,22S)-16-ethenyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,11,13(25),14,16,18,20(23)-decaene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H73N4O5.Mg/c1-13-39-35(8)42-28-44-37(10)41(24-25-48(60)64-27-26-34(7)23-17-22-33(6)21-16-20-32(5)19-15-18-31(3)4)52(58-44)50-51(55(62)63-12)54(61)49-38(11)45(59-53(49)50)30-47-40(14-2)36(9)43(57-47)29-46(39)56-42;/h13,26,28-33,37,41,51H,1,14-25,27H2,2-12H3,(H-,56,57,58,59,61);/q-1;+2/p-1/b34-26+;/t32-,33-,37+,41+,51-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNHDLDRLWWWCB-AENOIHSZSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5C(C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C(C4=O)C(=O)OC)C)C.[Mg+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5[C@H]([C@@H](C(=N5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)OC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)[C@H](C4=O)C(=O)OC)C)C.[Mg+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H72MgN4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
18025-08-6 | |
Record name | Magnesium, [(2E,7R,11R)-3,7,11,15-tetramethyl-2-hexadecen-1-yl (3S,4S,21R)-9-ethenyl-14-ethyl-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropanoato(2-)-κN23,κN24,κN25,κN26]-, (SP-4-2)-, dimer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18025-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
893.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Waxy blue-black solid; [Merck Index], Solid | |
Record name | Chlorophyll a | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12947 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | Chlorophyll a | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038578 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Chlorophyll a | |
CAS RN |
479-61-8 | |
Record name | Chlorophyll a | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=479-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Magnesium, [(2E,7R,11R)-3,7,11,15-tetramethyl-2-hexadecenyl (3S,4S,21R)-9-ethenyl-14-ethyl-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropanoato(2-)-.kappa.N23,.kappa.N24,.kappa.N25,.kappa.N26]-, (SP-4-2)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Magnesium, [3,7,11,15-tetramethyl-2-hexadecenyl 9-ethenyl-14-ethyl-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropanoato(2-)-N23,N24,N25,N26]-, [SP-4-2-[3S-[3α(2E,7S*,11S*),4β,21β]]]- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.852 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Chlorophyll a | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038578 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
117 - 120 °C | |
Record name | Chlorophyll a | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038578 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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